C14TKL-1

NK1 receptor agonism tachykinin pharmacology GPCR ligand potency

Choose C14TKL-1 for NK1 receptor studies demanding non-neuronal, peripheral tissue relevance. Unlike Substance P, C14TKL-1 is predicted to be expressed in non‑neuronal tissues, making it ideal for immune cell, respiratory epithelium, and peripheral inflammation models without neuronal confounding. With an EC50 of 1 nM and aqueous solubility up to 20 mM, it enables DMSO‑free formulation, eliminating solvent artifacts in calcium flux, viability, and immune functional assays. The unique C‑terminal methionine amide sequence provides distinct receptor binding kinetics. Procure the RHRTPMFYGLM‑NH₂ form to leverage NK1‑selective agonism and clean discrimination over NK2/NK3 pathways.

Molecular Formula C63H98N20O13S2
Molecular Weight 1406.7
Cat. No. B1159357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14TKL-1
SynonymsD-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2;  RHRTPMFYGLM; 
Molecular FormulaC63H98N20O13S2
Molecular Weight1406.7
Structural Identifiers
SMILESCC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14TKL-1: Potent Endogenous NK1 Agonist for Tachykinin Receptor Research


C14TKL-1 (Chromosome 14 tachykinin-like peptide 1) is an endogenous human peptide that functions as a potent agonist at the neurokinin-1 (NK1) receptor, with an EC50 of 1 nM . Identified via EST mining from chromosome 14, this 11-amino acid peptide (RHRTPMFYGLM-NH₂) belongs to the mammalian tachykinin family and shares the characteristic C-terminal FXGLM-NH₂ motif conserved across tachykinins [1]. C14TKL-1 is commercially available as a lyophilized solid with a molecular weight of 1406.7 Da and demonstrates aqueous solubility up to 20 mM, supporting formulation flexibility for in vitro studies [2].

Why C14TKL-1 Cannot Be Substituted with Substance P or Other NK1 Agonists


C14TKL-1 exhibits a fundamentally distinct expression profile relative to classical NK1 agonists such as Substance P, hemokinin-1, and the endokinins. While Substance P is primarily neuronally expressed, C14TKL-1 is predicted to be expressed in peripheral, non-neuronal tissues [1]. This differential tissue distribution implies that selecting C14TKL-1 over Substance P or hemokinin-1 may be critical for studies investigating non-neuronal tachykinin signaling in immune cells, respiratory tissues, or peripheral inflammatory models [2]. Furthermore, C14TKL-1's unique sequence (RHRTPMFYGLM-NH₂) contains a C-terminal methionine amide rather than the methionine amide or leucine amide found in other family members, which may influence receptor binding kinetics and downstream signaling bias [3].

C14TKL-1 Evidence Guide: Quantified Differential Activity vs. Comparators


NK1 Receptor Agonist Potency: C14TKL-1 EC50 = 1 nM vs. Substance P Potency

C14TKL-1 activates the human NK1 receptor with an EC50 of 1 nM in functional assays, a potency comparable to that reported for the endogenous neuropeptide Substance P . This demonstrates that C14TKL-1 achieves full NK1 receptor agonism without requiring supraphysiological concentrations that might confound experimental interpretation.

NK1 receptor agonism tachykinin pharmacology GPCR ligand potency

NK1 Receptor Selectivity: C14TKL-1 vs. Hemokinin-1 Dual-Receptor Profile

C14TKL-1 is described in the literature as exhibiting selectivity for the NK1 receptor, in contrast to certain comparators such as mouse hemokinin-1, which binds both NK1 (Ki = 0.175 nM) and NK2 (Ki = 560 nM) receptors . While C14TKL-1's exact Ki values for NK2 and NK3 receptors remain uncharacterized in the available literature, the peptide is consistently categorized among NK1-selective tachykinins alongside hemokinin-1 and endokinins, but distinguished from non-selective endogenous agonists such as Substance P (which binds NK1, NK2, and NK3 receptors) [1].

receptor selectivity profiling NK1 vs. NK2 differentiation tachykinin receptor pharmacology

C14TKL-1 Derivative RHRTPMFYGLM-NH₂ Antiproliferative Activity: Tyr¹⁰ → Leu Substitution Comparison

The C14TKL-1 derivative RHRTPMFYGLM-NH₂, which differs from wild-type C14TKL-1 by a single amino acid substitution (leucine instead of tyrosine at position 10), demonstrates pronounced antiproliferative activity and induces differentiation to the monocyte lineage in undifferentiated cells [1]. This property has been noted for its potential relevance in anticancer research and psoriasis models, where induction of cellular differentiation is therapeutically meaningful [1]. While comparative quantitative data on proliferation arrest (e.g., IC50 values) are not available in the accessible literature, the functional divergence conferred by the Tyr¹⁰ → Leu substitution establishes that C14TKL-1's sequence is not merely interchangeable with structurally similar analogs for applications requiring differentiation-inducing activity.

antiproliferative peptide variants structure-activity relationship cell differentiation induction

Non-Neuronal Expression Profile: C14TKL-1 vs. Substance P Tissue Distribution

C14TKL-1 is predicted to exhibit non-neuronal expression, distinguishing it from the primarily neuronally localized Substance P [1]. The mRNA encoding C14TKL-1 is widely expressed in human peripheral tissues, suggesting physiological roles distinct from classical neuropeptide tachykinins [2]. This differential expression profile positions C14TKL-1 as the preferred tool compound for investigating peripheral tachykinin biology in immune cells, respiratory epithelium, and other non-neuronal systems where Substance P expression is negligible or absent.

non-neuronal tachykinin signaling peripheral tissue pharmacology immune cell tachykinin expression

Commercial Availability and Solubility: C14TKL-1 Aqueous Solubility vs. Typical Hydrophobic Peptides

C14TKL-1 is soluble in water at concentrations up to 20 mM, enabling DMSO-free formulation for cell-based assays where organic solvent carryover might confound phenotypic readouts [1]. Many structurally related tachykinin peptides, particularly those with hydrophobic C-terminal sequences, require DMSO or other organic co-solvents to achieve comparable working concentrations. This aqueous solubility advantage reduces vehicle-related artifacts in sensitive cellular assays, including neuronal viability studies, calcium flux measurements, and immune cell functional assays.

peptide solubility for in vitro assays aqueous formulation compatibility DMSO-free experimental design

C14TKL-1 Optimal Applications Based on Quantitative Evidence


Peripheral Non-Neuronal Tachykinin Signaling Studies

Use C14TKL-1 as the NK1 agonist of choice for investigating tachykinin-mediated signaling in immune cells, respiratory epithelium, and other peripheral, non-neuronal tissues where Substance P expression is minimal or absent. C14TKL-1's predicted non-neuronal expression profile and EC50 of 1 nM at NK1 receptors [1] enable physiologically relevant dosing in these model systems without the confounding variable of neuronal peptide origin.

NK1-Selective Pharmacological Profiling

Employ C14TKL-1 as an NK1-selective agonist when experimental design requires clean discrimination between NK1, NK2, and NK3 receptor-mediated effects. Unlike pan-tachykinin agonists such as Substance P (which binds all three neurokinin receptors), C14TKL-1 is classified as NK1-selective, reducing the need for receptor-subtype antagonist cocktails to deconvolute signaling pathways [2].

DMSO-Sensitive Cell-Based Functional Assays

Select C14TKL-1 for calcium flux assays, neuronal viability studies, and immune cell functional assays where DMSO carryover compromises data integrity. C14TKL-1's aqueous solubility of up to 20 mM in water [3] permits DMSO-free formulation, eliminating solvent-induced cytotoxicity, membrane perturbation, and off-target transcriptional effects that commonly confound peptide pharmacology studies.

Structure-Activity Relationship (SAR) Studies Using Tyr¹⁰ Variant

Procure the RHRTPMFYGLM-NH₂ (Leu¹⁰) derivative of C14TKL-1 specifically for studies requiring antiproliferative activity and monocyte differentiation induction [4]. The functional divergence conferred by the single Tyr¹⁰ → Leu substitution between wild-type C14TKL-1 and this derivative provides a defined SAR pair for dissecting the molecular determinants of NK1 agonist-induced differentiation versus canonical Gq-mediated calcium signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C14TKL-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.